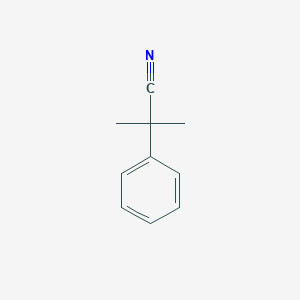









|
REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][C:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:11])[C:9]#[N:10]>CCOCC>[CH3:11][C:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:7])[CH2:9][NH2:10] |f:0.1.2.3.4.5|
|


|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.46 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C#N)(C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at r.t. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After 30 min the cooling bath was removed
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was again cooled to 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
carefully quenched by the dropwise addition of iPrOH (35 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension was filtered through celite
|
|
Type
|
WASH
|
|
Details
|
the filter cake was rinsed with THF
|
|
Type
|
CONCENTRATION
|
|
Details
|
The fitrate was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between DCM (125 mL) and 1M aq. NaOH (125 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aq. phase was extracted with DCM (2×50 mL)
|
|
Type
|
WASH
|
|
Details
|
phases were washed with sat. aq. NaCl soln
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
(1×25 mL), dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting 2-methyl-2-phenyl-propylamine was used without further purification
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |